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Compound of Interest

Compound Name: C3TD879

Cat. No.: B12368766

C3TD879: A Groundbreaking Leap in Citron
Kinase Research

A new era in the study of Citron Kinase (CITK) has begun with the development of C3TD879, a
first-in-class chemical probe. This highly potent and selective inhibitor overcomes previous
limitations in the field, offering researchers an unprecedented tool to investigate the complex
biology of CITK.

For years, the lack of selective inhibitors has hampered the study of Citron Kinase (CITK), a
serine/threonine kinase crucial in the regulation of cytokinesis, the final stage of cell division.[1]
Previous research relied on non-selective inhibitors or genetic knockdown experiments, which
could not definitively parse the kinase-dependent functions of CITK from its structural roles.[1]
C3TD879 emerges as a game-changing tool, providing the means to specifically interrogate
the catalytic activity of CITK.

Unparalleled Potency and Selectivity

C3TD879 distinguishes itself as a Type | kinase inhibitor, potently targeting the catalytic activity
of CITK.[1][2][3] Its efficacy is demonstrated by a biochemical IC50 of 12 nM and its direct
binding to full-length human CITK in cells with a NanoBRET Kd of less than 10 nM.[1][2][3] This
high-affinity binding confirms its potent engagement with CITK in a cellular context.
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What truly sets C3TD879 apart is its exceptional selectivity. When tested against a panel of 373
other human kinases, it demonstrated a greater than 17-fold selectivity for CITK.[1][3] This
exquisite selectivity minimizes off-target effects, ensuring that observed biological outcomes
can be confidently attributed to the inhibition of CITK.

Parameter Value Reference
Biochemical IC50 12 nM [1][2]13]
NanoBRET Kd (full-length

_ <10 nM [1][2]13]
CITK in cells)

o >17-fold vs. 373 human
Selectivity [11[3]

kinases

Favorable In Vitro and In Vivo Profile

Beyond its potency and selectivity, C3TD879 exhibits a promising profile for both laboratory
and preclinical research. In vitro studies have shown low microsomal intrinsic clearance, high
permeability, and low inhibition of key CYP enzymes.[2] These characteristics are indicative of
good drug-like properties. Furthermore, in vivo experiments in rats have demonstrated
excellent oral bioavailability (72%) and high systemic exposure.[4] This favorable
pharmacokinetic profile makes C3TD879 a robust tool for in vivo studies aimed at
understanding the physiological and pathological roles of CITK.

Experimental Protocols

The following provides a summary of the key experimental methodologies used to characterize
the efficacy of C3TD879:

Biochemical IC50 Determination: The half-maximal inhibitory concentration (IC50) of C3TD879
against CITK catalytic activity was determined using a biochemical kinase assay. This typically
involves incubating the kinase, a substrate, and ATP with varying concentrations of the
inhibitor. The amount of phosphorylated substrate is then quantified to determine the extent of
inhibition.
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NanoBRET Target Engagement Assay: To confirm direct binding to CITK within a cellular
environment, a NanoBRET assay was employed.[1][2] This technology measures the binding
of a fluorescently labeled tracer to a NanoLuciferase (NL)-tagged target protein in live cells.
The proximity of the tracer and the NL-tagged CITK results in Bioluminescence Resonance
Energy Transfer (BRET), which is disrupted by the binding of an unlabeled inhibitor like
C3TD879. The dissociation constant (Kd) is then calculated from the concentration-dependent
displacement of the tracer.

Kinase Selectivity Profiling: The selectivity of C3TD879 was assessed using a broad panel of
human kinases, such as the Eurofins KinaseProfiler assay.[5] This involves testing the inhibitor
at a fixed concentration against a large number of purified kinases to identify any off-target
interactions.

Visualizing the Path Forward

The development of C3TD879 opens up new avenues for research into the diverse functions of
CITK. The following diagrams illustrate the mechanism of action and the experimental workflow
used to validate this novel probe.
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Caption: Mechanism of CITK inhibition by C3TD879.
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Caption: Experimental workflow for the validation of C3TD879.

Conclusion: A New Standard for CITK Research

In conclusion, C3TD879 represents a significant breakthrough in the study of Citron Kinase. As
the first truly selective and potent chemical probe for CITK, it provides the scientific community
with a much-needed tool to dissect its catalytic functions in both normal physiology and
disease. The comprehensive characterization of C3TD879, from its biochemical potency to its
in vivo efficacy, establishes it as the gold standard for future investigations into this important
kinase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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